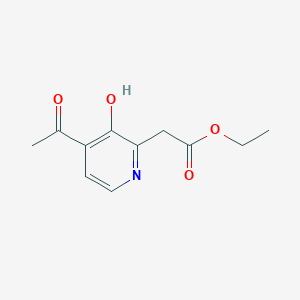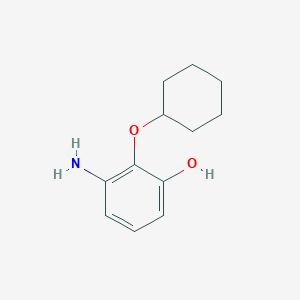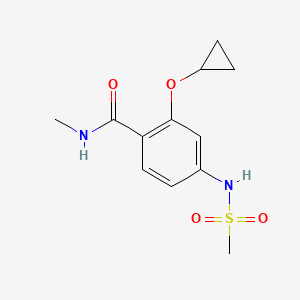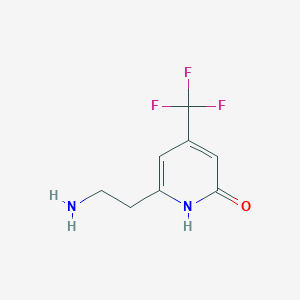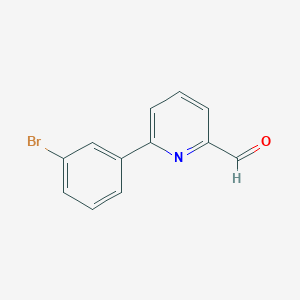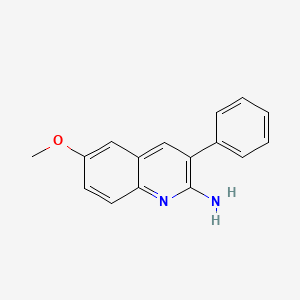
2-Amino-6-methoxy-3-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-methoxy-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an amino group at position 2, a methoxy group at position 6, and a phenyl group at position 3. Its unique structure makes it a valuable scaffold for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxy-3-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and an oxidizing agent in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often employs optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of microwave irradiation and ultrasound-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
化学反応の分析
Types of Reactions: 2-Amino-6-methoxy-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
科学的研究の応用
2-Amino-6-methoxy-3-phenylquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Amino-6-methoxy-3-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may bind to DNA gyrase or topoisomerase, leading to the inhibition of bacterial DNA replication. The compound’s effects are mediated through its ability to form stable complexes with these targets, disrupting their normal function and leading to cell death .
類似化合物との比較
Quinoline: The parent compound with a simpler structure.
2-Aminoquinoline: Lacks the methoxy and phenyl groups.
6-Methoxyquinoline: Lacks the amino and phenyl groups.
3-Phenylquinoline: Lacks the amino and methoxy groups.
Uniqueness: 2-Amino-6-methoxy-3-phenylquinoline is unique due to the presence of all three substituents (amino, methoxy, and phenyl groups) on the quinoline core. This combination of functional groups enhances its biological activity and makes it a versatile scaffold for drug design .
特性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
6-methoxy-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C16H14N2O/c1-19-13-7-8-15-12(9-13)10-14(16(17)18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18) |
InChIキー |
HSTDMEBURMDVIM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



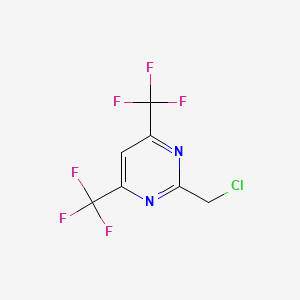
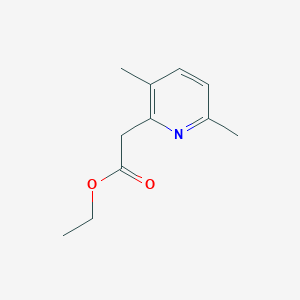
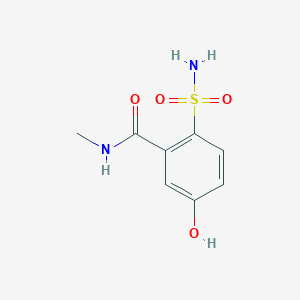
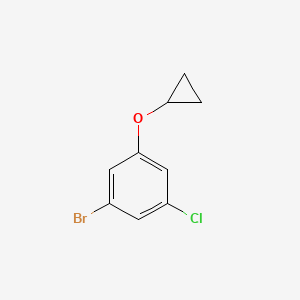
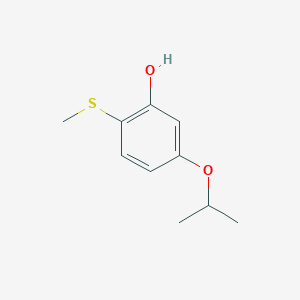

![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
